molecular formula C9H11ClN2O2 B12676703 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea CAS No. 102433-51-2

1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea

Cat. No.: B12676703
CAS No.: 102433-51-2
M. Wt: 214.65 g/mol
InChI Key: QREBJNFIDBRDJL-UHFFFAOYSA-N
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Description

1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group and a p-hydroxyphenyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea typically involves the reaction of p-hydroxyphenyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The p-hydroxyphenyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea can be compared with other similar compounds, such as:

    1-(Chloroethyl)-3-(p-methoxyphenyl)-urea: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.

    1-(Chloroethyl)-3-(p-nitrophenyl)-urea:

The unique combination of a chloroethyl group and a p-hydroxyphenyl group in this compound gives it distinct properties that make it valuable for specific research and industrial applications.

Properties

CAS No.

102433-51-2

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

1-(1-chloroethyl)-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C9H11ClN2O2/c1-6(10)11-9(14)12-7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H2,11,12,14)

InChI Key

QREBJNFIDBRDJL-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)NC1=CC=C(C=C1)O)Cl

Origin of Product

United States

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